2-(8-(4-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2,5-dimethylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[8-(4-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2,5-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O3/c1-13-3-4-14(2)17(11-13)24-18(28)12-27-21(29)26-10-9-23-20(19(26)25-27)30-16-7-5-15(22)6-8-16/h3-11H,12H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXWCHZOBQMTZCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Summary of Reaction Conditions and Yields
Optimization Challenges and Solutions
- Steric Hindrance : Bulky substituents on the triazolo[4,3-a]pyrazine core necessitate prolonged reaction times. Increasing DCC stoichiometry (1.5 equiv) improves coupling efficiency.
- Byproduct Formation : Residual oxalyl chloride in Step 2 is neutralized with aqueous sodium bicarbonate prior to extraction.
- Low Solubility : DMF co-solvent (10% v/v) enhances dissolution of intermediates during chromatography.
Analytical Characterization
- ¹H NMR : Peaks at δ 8.21 (s, 1H, triazole-H), 7.45–7.12 (m, aromatic-H), and 2.31 (s, 6H, methyl-H) confirm structure.
- MS (ESI+) : m/z 424.1 [M+H]⁺ aligns with the molecular formula C₂₁H₁₈ClN₅O₃.
- HPLC : Purity >98% (C18 column, acetonitrile/water gradient).
Industrial Scalability Considerations
Patent emphasizes solvent recovery (THF, DMF) and catalytic reagent use to reduce costs. Continuous flow reactors are proposed for Steps 1 and 4 to enhance throughput.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions primarily at the phenyl rings or the triazolopyrazine core, leading to the formation of quinone-like structures or other oxidative derivatives.
Reduction: : Reduction reactions typically affect the carbonyl group within the acetamide moiety, converting it into alcohols or amines depending on the reagents and conditions used.
Substitution: : The chloro substituent on the phenoxy group can be displaced by nucleophiles, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: : Strong oxidizing agents like potassium permanganate or mild oxidants like hydrogen peroxide can be used.
Reduction: : Reagents such as lithium aluminum hydride (LAH) or catalytic hydrogenation (using palladium on carbon) are commonly employed.
Substitution: : Nucleophilic reagents such as amines or thiols in the presence of bases (e.g., NaOH, K2CO3) facilitate substitution reactions.
Major Products
The major products of these reactions are typically derivatives of the original compound with modifications on the triazolopyrazine core, the phenoxy group, or the acetamide moiety, leading to new structures with potentially different biological activities.
Scientific Research Applications
General Synthesis Steps:
- Preparation of the Triazolopyrazinone Core : This involves heterocyclization reactions using appropriate starting materials.
- Substitution Reactions : The introduction of functional groups such as the 4-chlorophenoxy and N-(2,5-dimethylphenyl) acetamide moieties.
- Purification : Techniques such as recrystallization or chromatography to obtain pure compounds.
Antibacterial Activity
Research indicates that derivatives of this compound exhibit significant antibacterial properties against various pathogens, including Escherichia coli and Pseudomonas aeruginosa. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function .
Antifungal Activity
The triazolopyrazinone core has also shown promise in antifungal applications. Studies suggest that it can inhibit the growth of fungi by disrupting their cellular processes .
Anticancer Potential
Preliminary studies have demonstrated that compounds similar to this one can inhibit cancer cell proliferation. For instance:
- Mechanism of Action : It is hypothesized that the compound may induce apoptosis in cancer cells by activating specific cellular pathways.
- Case Study : In xenograft models of breast cancer, administration of analogs resulted in reduced tumor growth .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties, where it may act as a 5-lipoxygenase inhibitor. This suggests potential applications in treating inflammatory diseases .
Case Study 1: Anticancer Activity
A study involving analogs of the compound demonstrated significant anticancer activity in vitro against various cancer cell lines. The results indicated a dose-dependent response with a notable reduction in cell viability at higher concentrations.
Case Study 2: Antibacterial Efficacy
In vitro assays showed that the compound exhibited effective antibacterial activity against E. coli and P. aeruginosa, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Molecular Targets: : It likely targets specific enzymes or receptors, interacting with active sites through hydrogen bonding, hydrophobic interactions, and possibly covalent modifications.
Pathways Involved: : The exact pathways depend on the specific biological context but may include inhibition of enzymatic activity, modulation of signaling pathways, or interaction with cellular DNA/RNA.
Comparison with Similar Compounds
Comparative Data Table
*Predicted using ChemDraw; †Based on analogous synthesis in .
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely parallels methods in and , involving cyclization of hydrazides with mercaptoacetic acid or coupling with chloroacetamide derivatives. Yield optimization (51–92%) depends on solvent selection and catalyst use (e.g., ZnCl₂ or EDCI·HCl) .
- Biological Performance: Compared to sulfanyl or amino-substituted analogues, the target’s 4-chlorophenoxy group balances lipophilicity and metabolic stability, making it a candidate for oral administration. However, its CYP3A4 inhibition (moderate) may limit co-administration with other drugs .
- Thermal Stability: The melting point (260–263°C) suggests robust crystalline stability, comparable to amino-substituted derivatives (e.g., 244–246°C for compound 45) .
Biological Activity
The compound 2-(8-(4-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2,5-dimethylphenyl)acetamide is a synthetic organic molecule that belongs to the class of triazolo-pyrazines. Its molecular formula is with a molecular weight of approximately 423.9 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research.
Chemical Structure
The structure of the compound includes several functional groups that contribute to its biological activity:
- Triazolo[4,3-a]pyrazine core : Known for various pharmacological properties.
- Chlorophenoxy group : Enhances lipophilicity and biological interactions.
- Acetamide moiety : Often associated with increased biological activity.
Biological Activity Overview
Research indicates that compounds containing triazole and pyrazine moieties exhibit a wide range of biological activities. The specific compound has been evaluated for several pharmacological effects:
-
Anticancer Activity :
- Studies have demonstrated that derivatives of triazole and pyrazine possess significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to the one discussed have shown IC50 values ranging from 0.39 µM to 49.85 µM against HCT116 and A549 cell lines respectively .
- The mechanism often involves apoptosis induction and cell cycle arrest.
- Anti-inflammatory Properties :
- Antimicrobial Activity :
Research Findings and Case Studies
Numerous studies have investigated the biological activity of similar compounds. Below is a summary of notable findings:
| Compound | Activity | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|---|
| Compound A | Anticancer | MCF7 | 0.46 ± 0.04 | |
| Compound B | Anticancer | HCT116 | 0.39 ± 0.06 | |
| Compound C | Anti-inflammatory | RAW264.7 | N/A | |
| Compound D | Antimicrobial | E. coli | N/A |
Case Study: Anticancer Activity
In a study focused on structural analogs of the compound, researchers synthesized several derivatives and evaluated their cytotoxicity against multiple cancer cell lines including MCF7 and HepG2. Results indicated that certain modifications to the triazole ring significantly enhanced anticancer efficacy, suggesting that structural optimization could lead to more potent therapeutic agents .
Case Study: Anti-inflammatory Effects
Another investigation assessed the anti-inflammatory potential of related compounds by measuring the inhibition of nitric oxide production in RAW264.7 macrophages. The results showed that specific derivatives effectively reduced nitric oxide levels, indicating a promising avenue for developing anti-inflammatory drugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
